molecular formula C10H10O3 B1602894 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid CAS No. 869970-25-2

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Cat. No. B1602894
M. Wt: 178.18 g/mol
InChI Key: NYMJUDIMUFFNEJ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is a chemical compound with the CAS Number: 869970-25-2 . It has a molecular weight of 178.19 . The IUPAC name for this compound is 1-(4-hydroxyphenyl)cyclopropanecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is 1S/C10H10O3/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is a solid at room temperature . . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethylene Biosynthesis : A study by Pirrung, Dunlap, and Trinks (1989) explored the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of a precursor to the plant growth hormone ethylene. This compound is used in affinity purification techniques and in generating antibodies, demonstrating its importance in plant biochemistry research (Pirrung, Dunlap, & Trinks, 1989).

  • Crystal Structure Analysis : The work of Korp, Bernal, and Fuchs (1983) on the structure of similar cyclopropanecarboxylic acids provides insights into the conformation and crystal structure of these compounds. Such research is crucial for understanding the physical and chemical properties of cyclopropanecarboxylic acid derivatives (Korp, Bernal, & Fuchs, 1983).

Biological and Pharmacological Research

  • Antidepressant Potential : Bonnaud et al. (1987) synthesized derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid and evaluated them as potential antidepressants. This highlights the compound's relevance in the development of new pharmaceuticals (Bonnaud et al., 1987).

  • Bioactivity in Agricultural Applications : Tian, Song, Wang, and Liu (2009) studied N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, using cyclopropanecarboxylic acid as a leading compound. This research demonstrates the compound's potential in developing herbicides and fungicides (Tian et al., 2009).

  • Enzyme Inhibition Studies : Dourtoglou and Koussissi (2000) found that derivatives of cyclopropanecarboxylic acid, such as cyclopropane-1,1-dicarboxylic acid, inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase. This reveals the compound's utility in studying enzyme mechanisms (Dourtoglou & Koussissi, 2000).

Polymer and Material Science

  • Oligomerization Studies : Pang, Ritter, and Tabatabai (2003) used a derivative of 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate in oligomerization experiments. This research is pertinent to polymer chemistry, demonstrating the compound's role in developing new materials (Pang, Ritter, & Tabatabai, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMJUDIMUFFNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626323
Record name 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

CAS RN

869970-25-2
Record name 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (0.70 g, 0.0036 mol) with 1.0 M of L-Selectride® in tetrahydrofuran (18 mL) was microwave irradiated at 120° C. for 2 hours. The completion of the reaction was achieved after LCMS indicated that the starting material was consumed. Then reaction mixture was acidified (pH=2) with concentrated HCl solution. The mixture was concentrated and the residue was diluted with water and stirred at rt to precipitate the white solid product, which was filtered and dried under vacuum to give the desired product. The structure was confirmed by 1H NMR.
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0.7 g
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18 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid
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Citations

For This Compound
2
Citations
瀬口宏一郎, 浅香四郎, 加藤義郎… - Journal of Pesticide …, 1991 - jstage.jst.go.jp
シクロプロトリンは水稲, 野菜, 果樹等の害虫を防除するために開発された殺虫剤である. Cyclopropane 環の 3 位を 14 C で標識したシクロプロトリンを用いて, ラットにおける吸収, 分布, 排泄および…
Number of citations: 4 www.jstage.jst.go.jp
瀬口宏一郎, 堺信一, 小林久文… - Journal of Pesticide …, 1991 - jstage.jst.go.jp
シクロプロトリンは水稲, 野菜, 果樹等の害虫を防除するために開発された殺虫剤である. Cyclopropane 環の 3 位を 14 C で標識したシクロプロトリンを用いて, イネにおける吸収移行および代謝…
Number of citations: 4 www.jstage.jst.go.jp

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